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Introduction
Oxazole-5-acetonitrile, also known as 2-(1,3-oxazol-5-yl)acetonitrile, is a heterocyclic

compound featuring a five-membered oxazole ring substituted at the 5-position with a

cyanomethyl group. The oxazole moiety is a prominent scaffold in medicinal chemistry and

materials science, appearing in numerous biologically active natural products and synthetic

compounds.[1][2] The precise characterization of substituted oxazoles like oxazole-5-
acetonitrile is paramount for confirming its structural integrity, assessing purity, and

understanding its chemical behavior, which are critical steps in drug development and chemical

synthesis workflows.[3][4]

This technical guide provides an in-depth analysis of the key spectroscopic data for oxazole-5-
acetonitrile (C₅H₄N₂O, Mol. Wt.: 108.10 g/mol ). As direct, published experimental spectra for

this specific compound are not widely available, this document synthesizes predicted data

grounded in the established spectroscopic principles of the parent oxazole heterocycle,

analogous substituted compounds, and foundational chemical theory. We will explore its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles,

offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview
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The structure of oxazole-5-acetonitrile contains several key features that give rise to a distinct

spectroscopic fingerprint. The aromatic oxazole ring contains two protons (H-2, H-4) and three

carbons (C-2, C-4, C-5) in unique chemical environments. The substituent, a cyanomethyl

group (-CH₂CN), introduces a methylene group and a nitrile functional group, both of which

provide characteristic signals.

Figure 1: Structure of Oxazole-5-acetonitrile with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For oxazole-5-acetonitrile, both ¹H and ¹³C NMR provide unambiguous

confirmation of its structure.

¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show three distinct signals in the absence of complex

coupling, corresponding to the two aromatic protons on the oxazole ring and the two aliphatic

protons of the methylene bridge.

Causality of Chemical Shifts:

H-2 Proton: Located between two electronegative heteroatoms (O and N), this proton is

highly deshielded and is expected to appear furthest downfield as a sharp singlet. The

parent oxazole shows this proton at 7.95 ppm.[5]

H-4 Proton: This proton is adjacent to the oxygen atom and the substituted C-5 carbon. It

is expected to be in the aromatic region but upfield relative to H-2, appearing as a singlet.

The parent oxazole shows the H-4 proton at 7.09 ppm.[5]

Methylene Protons (-CH₂-): These protons are attached to an sp²-hybridized carbon of the

aromatic ring and are adjacent to an electron-withdrawing nitrile group. This environment

places their chemical shift in the range of 3.8-4.2 ppm, appearing as a singlet integrating

to two protons.[6]

Table 1: Predicted ¹H NMR Spectroscopic Data for Oxazole-5-acetonitrile
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2 (Oxazole) 8.0 - 8.2 Singlet (s) 1H

H-4 (Oxazole) 7.3 - 7.5 Singlet (s) 1H

| -CH₂- | 3.8 - 4.2 | Singlet (s) | 2H |

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals,

corresponding to the five unique carbon atoms in the molecule.

Causality of Chemical Shifts:

C-2 Carbon: Similar to its attached proton, C-2 is positioned between oxygen and

nitrogen, causing significant deshielding and placing its resonance far downfield.[7]

C-4 and C-5 Carbons: These are typical sp²-hybridized carbons within a heteroaromatic

system. C-5, being the point of substitution, will have its chemical shift influenced by the

cyanomethyl group.

Methylene Carbon (-CH₂-): This sp³-hybridized carbon is found in the aliphatic region of

the spectrum. Its attachment to the aromatic ring shifts it downfield compared to a simple

alkane.

Nitrile Carbon (-CN): The carbon of the nitrile group has a characteristic chemical shift in

the range of 115-120 ppm, which is a key diagnostic signal.[8]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Oxazole-5-acetonitrile
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 (Oxazole) 150 - 155

C-4 (Oxazole) 138 - 142

C-5 (Oxazole) 125 - 130

-CN (Nitrile) 115 - 120

| -CH₂- | 20 - 25 |

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups within a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Key Diagnostic Bands:

C≡N Stretch: The most characteristic peak in the spectrum will be a sharp, medium-

intensity absorption corresponding to the nitrile triple bond stretch. This peak is typically

found in a relatively clean region of the spectrum, around 2250 cm⁻¹, making it a powerful

diagnostic tool.[9]

Aromatic C-H Stretch: A weak absorption above 3000 cm⁻¹ (typically ~3100 cm⁻¹) is

indicative of the C-H bonds on the oxazole ring.

Oxazole Ring Vibrations: A series of absorptions between 1500 and 1650 cm⁻¹

correspond to the C=C and C=N stretching vibrations within the aromatic ring.

C-O-C Stretch: A strong band associated with the C-O-C stretching of the oxazole ether

linkage is expected around 1000-1100 cm⁻¹.[10]

Table 3: Predicted IR Absorption Data for Oxazole-5-acetonitrile
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Vibrational Mode
Predicted Frequency
(cm⁻¹)

Intensity

Aromatic C-H Stretch ~3120 Weak

Aliphatic C-H Stretch 2900 - 3000 Weak-Medium

C≡N Stretch (Nitrile) 2245 - 2260 Medium, Sharp

C=N / C=C Ring Stretches 1500 - 1650 Medium

| C-O-C Ring Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering clues to its structure. For

oxazole-5-acetonitrile, Electron Ionization (EI) would likely be employed.

Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at m/z = 108, corresponding

to the molecular weight of the compound (C₅H₄N₂O).

Key Fragmentation Pathways: The fragmentation of oxazoles is a well-studied process.[11]

The primary fragmentation events for oxazole-5-acetonitrile are expected to involve the

cleavage of the substituent and the characteristic rupture of the heterocyclic ring.

Loss of Cyanomethyl Radical: Cleavage of the C5-CH₂CN bond would result in the loss of

a cyanomethyl radical (•CH₂CN, 40 Da), leading to a fragment ion at m/z = 68. This

corresponds to the oxazol-5-yl cation.

Ring Cleavage - Loss of HCN: A common fragmentation pathway for oxazoles is the

elimination of hydrogen cyanide (HCN, 27 Da) from the ring itself, which would yield a

fragment at m/z = 81.

Ring Cleavage - Loss of CO: Another characteristic fragmentation involves the loss of

carbon monoxide (CO, 28 Da), which would produce a fragment ion at m/z = 80.
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Figure 2: Predicted Key Fragmentation Pathways for Oxazole-5-acetonitrile in EI-MS.

Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following self-validating experimental

protocols are recommended.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Accurately weigh approximately 5-10 mg of oxazole-5-acetonitrile and

dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a

standard 5 mm NMR tube.[8]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse sequence.

Set a spectral width of approximately 12-15 ppm.

Use a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set a spectral width of approximately 220-240 ppm.

Co-add 1024 to 4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at

0.00 ppm. Integrate the ¹H NMR signals.

Protocol 2: Fourier-Transform Infrared (FTIR)
Spectroscopy

Sample Preparation:

Neat Liquid/Solid Film: If the sample is a low-melting solid or oil, place a small drop

between two KBr or NaCl salt plates and gently press to form a thin film.

KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade

KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a

hydraulic press.

Background Collection: Place the empty sample holder (or a blank KBr pellet) in the

spectrometer and record a background spectrum (typically 32-64 scans). This is crucial to

subtract atmospheric (CO₂, H₂O) and accessory absorptions.[12]

Sample Analysis: Place the prepared sample in the spectrometer and record the sample

spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion, or introduce the sample through a
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Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface for separation

prior to analysis.

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a

characteristic pattern. Alternatively, a soft ionization technique like Electrospray Ionization

(ESI) can be used to primarily observe the protonated molecular ion [M+H]⁺ at m/z = 109.

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200) using a

mass analyzer such as a Time-of-Flight (TOF) or Quadrupole instrument.[13]

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

lower mass fragment ions and compare their m/z values to predicted fragmentation

pathways to corroborate the proposed structure.

Conclusion
The spectroscopic profile of oxazole-5-acetonitrile is defined by a set of distinct and

complementary features. ¹H and ¹³C NMR spectroscopy confirm the core carbon-hydrogen

framework through characteristic chemical shifts for the oxazole ring and cyanomethyl

substituent. Infrared spectroscopy provides unambiguous evidence of the key nitrile functional

group via its sharp C≡N stretching band. Finally, mass spectrometry confirms the molecular

weight and reveals predictable fragmentation patterns consistent with the cleavage of the

substituent and fragmentation of the oxazole ring. Together, these techniques provide a robust

and self-validating analytical workflow for the unequivocal identification and characterization of

oxazole-5-acetonitrile, supporting its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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